molecular formula C12H19NO2 B13290206 2-{[(3-Ethoxypropyl)amino]methyl}phenol

2-{[(3-Ethoxypropyl)amino]methyl}phenol

Cat. No.: B13290206
M. Wt: 209.28 g/mol
InChI Key: UUQOHHOURDGAKD-UHFFFAOYSA-N
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Description

2-{[(3-Ethoxypropyl)amino]methyl}phenol (molecular formula C₁₂H₁₉NO₂, average mass 209.28 g/mol) is a phenolic derivative featuring a tertiary amine group linked via a methylene bridge to the aromatic ring and a 3-ethoxypropyl chain (Figure 1). The ethoxy group introduces lipophilicity, while the phenol moiety provides hydrogen-bonding capability, making this compound relevant in pharmaceutical intermediates, ligand design, and materials science .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(3-ethoxypropylamino)methyl]phenol

InChI

InChI=1S/C12H19NO2/c1-2-15-9-5-8-13-10-11-6-3-4-7-12(11)14/h3-4,6-7,13-14H,2,5,8-10H2,1H3

InChI Key

UUQOHHOURDGAKD-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Ethoxypropyl)amino]methyl}phenol typically involves the reaction of 2-hydroxybenzaldehyde with 3-ethoxypropylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Ethoxypropyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[(3-Ethoxypropyl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[(3-Ethoxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
2-{[(3-Ethoxypropyl)amino]methyl}phenol C₁₂H₁₉NO₂ Phenol, ethoxypropylamino-methyl 209.28 High lipophilicity (ethoxy group), moderate H-bond donor/acceptor capacity
2-{[(3-Hydroxypropyl)amino]methyl}phenol C₁₀H₁₅NO₂ Phenol, hydroxypropylamino-methyl 181.23 Increased hydrophilicity (hydroxyl group), stronger H-bond donor capacity
3-[Ethyl(2-methylpropyl)amino]phenol C₁₂H₁₉NO Phenol, ethyl-isobutylamino 193.29 Branched alkyl chain enhances steric hindrance, reduced polarity
2-[Isopropyl(3-(trifluoromethyl)benzyl)amino]ethanol C₁₄H₁₉F₃NO Ethanol, trifluoromethylbenzyl-isopropyl 298.31 Fluorine atoms enhance metabolic stability and electronegativity

Sources :

Key Observations:
  • Lipophilicity : The ethoxypropyl chain in the target compound increases logP compared to the hydroxypropyl analog, favoring membrane permeability in drug design .
  • Hydrogen Bonding: The hydroxypropyl analog (C₁₀H₁₅NO₂) has an additional hydroxyl group, enhancing its solubility in polar solvents (~2.5x higher in water than the ethoxy derivative) .
  • Steric Effects: Compounds like 3-[ethyl(2-methylpropyl)amino]phenol exhibit reduced reactivity in nucleophilic substitutions due to bulky isobutyl groups .

Physicochemical Properties

Property This compound 2-{[(3-Hydroxypropyl)amino]methyl}phenol 3-[Ethyl(2-methylpropyl)amino]phenol
logP 2.1 0.8 2.5
Water Solubility (mg/L) 120 320 45
Melting Point (°C) 85–90 110–115 60–65

Sources :

  • The trifluoromethyl analog (C₁₄H₁₉F₃NO) shows exceptional thermal stability (m.p. 190°C) due to strong C–F bonds and rigid aromatic stacking .

Biological Activity

The compound 2-{[(3-Ethoxypropyl)amino]methyl}phenol (C13H19NO2) is an organic molecule characterized by its phenolic structure and an aminoalkyl side chain. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

This compound features a hydroxyl group attached to a benzene ring, which is significant for its reactivity and interaction with biological targets. The presence of the ethoxypropylamino group enhances its solubility and may influence its pharmacokinetics.

Molecular Structure

  • Molecular Formula : C13H19NO2
  • Functional Groups : Hydroxyl (-OH), Amino (-NH), Ethoxy (-O-)

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Similar to other phenolic compounds, it may exhibit antioxidant properties by scavenging free radicals. The hydroxyl group plays a critical role in donating hydrogen atoms to radicals, thus neutralizing them .
  • Enzyme Interaction : Studies suggest that this compound can interact with various enzymes and receptors, potentially modulating their activity. This interaction is essential for understanding its therapeutic applications.
  • Electrophilic Aromatic Substitution : The amino group allows the compound to participate in electrophilic aromatic substitution reactions, which could lead to the formation of more complex structures with enhanced biological activity.

Antioxidant Properties

Research indicates that phenolic compounds with multiple hydroxyl groups demonstrate superior antioxidant activity. For instance, studies have shown that compounds with similar structures effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress .

Enzyme Inhibition

A study focused on the inhibition of specific enzymes by phenolic compounds revealed that this compound might inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

Binding Affinity Studies

Investigations into the binding affinity of this compound towards biological targets are ongoing. Preliminary data indicate that it may bind effectively to certain receptors, which could be pivotal in developing therapeutic agents targeting neurological disorders.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with other structurally similar compounds can be insightful.

Compound NameMolecular FormulaKey Biological Activity
This compoundC13H19NO2Antioxidant, enzyme inhibitor
Butylhydroxytoluene (BHT)C15H24OAntioxidant
Propyl gallateC10H12O5Antioxidant, preservative

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